molecular formula C11H20FNO4 B13268685 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid

Cat. No.: B13268685
M. Wt: 249.28 g/mol
InChI Key: LSXIFNCSRDKDFQ-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also contains a fluorine atom, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced through fluorination reactions, which can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amine functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and stability by altering electronic properties and steric effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid is unique due to the presence of the fluorine atom, which can impart distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of fluorinated pharmaceuticals .

Properties

Molecular Formula

C11H20FNO4

Molecular Weight

249.28 g/mol

IUPAC Name

6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H20FNO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

LSXIFNCSRDKDFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCF)C(=O)O

Origin of Product

United States

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